molecular formula C18H23BO3 B14029395 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029395
M. Wt: 298.2 g/mol
InChI Key: VAXXZCIJCCKKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic ester. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes for biological imaging due to its naphthalene moiety, which exhibits strong fluorescence.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst activates the boronic ester, allowing it to react with aryl halides to form biaryl compounds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a palladium-boron complex .

Comparison with Similar Compounds

  • 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Methylthionaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: Compared to its analogs, 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The ethoxy group can enhance the compound’s solubility in organic solvents, making it more suitable for certain reactions and applications. Additionally, the electronic effects of the ethoxy group can alter the compound’s reactivity in cross-coupling reactions, potentially leading to higher yields and selectivity .

Properties

Molecular Formula

C18H23BO3

Molecular Weight

298.2 g/mol

IUPAC Name

2-(2-ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H23BO3/c1-6-20-15-12-11-13-9-7-8-10-14(13)16(15)19-21-17(2,3)18(4,5)22-19/h7-12H,6H2,1-5H3

InChI Key

VAXXZCIJCCKKMR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.